Ethyl 4-acetyl-2-methyl-9-(prop-2-en-1-yl)-3a,4,9,9a-tetrahydrofuro[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
ETHYL 4-ACETYL-9-ALLYL-2-METHYL-3A,4,9,9A-TETRAHYDROFURO[2,3-B]QUINOXALINE-3-CARBOXYLATE is a complex organic compound belonging to the class of heterocyclic compounds
Preparation Methods
The synthesis of ETHYL 4-ACETYL-9-ALLYL-2-METHYL-3A,4,9,9A-TETRAHYDROFURO[2,3-B]QUINOXALINE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furoquinoxaline core, followed by the introduction of various substituents such as the acetyl, allyl, and ethyl groups. Common reagents used in these reactions include acetic anhydride, allyl bromide, and ethyl chloroformate. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
ETHYL 4-ACETYL-9-ALLYL-2-METHYL-3A,4,9,9A-TETRAHYDROFURO[2,3-B]QUINOXALINE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Scientific Research Applications
ETHYL 4-ACETYL-9-ALLYL-2-METHYL-3A,4,9,9A-TETRAHYDROFURO[2,3-B]QUINOXALINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of ETHYL 4-ACETYL-9-ALLYL-2-METHYL-3A,4,9,9A-TETRAHYDROFURO[2,3-B]QUINOXALINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar compounds to ETHYL 4-ACETYL-9-ALLYL-2-METHYL-3A,4,9,9A-TETRAHYDROFURO[2,3-B]QUINOXALINE-3-CARBOXYLATE include other furoquinoxaline derivatives. These compounds share the furoquinoxaline core but differ in their substituents, which can lead to variations in their biological activities and applications. Examples of similar compounds include:
- ETHYL 6-METHOXY-3-METHYLINDOLE-2-CARBOXYLATE
- BENZOFURO[3,2-B]INDOLE
- 4-HYDROXY-2-QUINOLONES
ETHYL 4-ACETYL-9-ALLYL-2-METHYL-3A,4,9,9A-TETRAHYDROFURO[2,3-B]QUINOXALINE-3-CARBOXYLATE stands out due to its unique combination of substituents, which may enhance its biological activity and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H22N2O4 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
ethyl 4-acetyl-2-methyl-9-prop-2-enyl-3a,9a-dihydrofuro[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C19H22N2O4/c1-5-11-20-14-9-7-8-10-15(14)21(13(4)22)17-16(19(23)24-6-2)12(3)25-18(17)20/h5,7-10,17-18H,1,6,11H2,2-4H3 |
InChI Key |
NHLLPDYCNTXYSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2C1N(C3=CC=CC=C3N2CC=C)C(=O)C)C |
Origin of Product |
United States |
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